9H-fluorene-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12357. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
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Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-17-1 | |
| Record name | 9H-Fluorene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9H-Fluorene-2-sulfonyl chloride | |
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| Record name | Fluorene-2-sulfonyl chloride | |
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| Record name | 9H-fluorene-2-sulfonyl chloride | |
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| Record name | 9H-fluorene-2-sulfonyl chloride | |
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Synthetic Methodologies for 9h Fluorene 2 Sulfonyl Chloride and Its Structural Analogues
Direct Sulfonation of Fluorene (B118485) and Subsequent Chlorination
A traditional and direct approach to 9H-fluorene-2-sulfonyl chloride involves a two-step process: the sulfonation of the fluorene backbone followed by chlorination of the resulting sulfonic acid.
Regioselective Sulfonation Protocols for Fluorene Backbones
The sulfonation of fluorene typically yields a mixture of isomers, with the substitution pattern being highly dependent on the reaction conditions. Vigorous reactions with strong oxidizing agents can occur with aromatic hydrocarbons like fluorene. nih.gov Achieving regioselectivity for the 2-position is a critical challenge. The sulfonation of fluorene to introduce sulfonic acid groups, for instance at the 2,7-positions, can be accomplished using fuming sulfuric acid (oleum) at elevated temperatures (60–80°C). The choice of sulfonating agent and reaction parameters is crucial to control the position of the sulfonyl group on the fluorene ring.
Conversion of Fluorene Sulfonic Acids to Sulfonyl Chlorides
Once the fluorene sulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride. This transformation is a standard procedure in organic synthesis. Industrial methods for preparing arylsulfonyl chlorides often involve the chlorination of the corresponding sulfonic acid with reagents like thionyl chloride. wikipedia.org Other chlorinating agents such as phosphorus pentachloride, phosphorus oxychloride, or oxalyl chloride can also be employed, although these reagents can be hazardous and generate significant byproducts. sci-hub.se Milder and more selective reagents like cyanuric chloride have been developed to circumvent these issues. sci-hub.serhhz.net A one-pot, two-step protocol has been described where the in-situ generated sulfonyl chloride from a sulfonic acid is subsequently converted to a sulfonyl fluoride (B91410). nih.gov
A general procedure for converting sulfonic acids to sulfonyl chlorides involves grinding the sulfonic acid with 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) in the presence of potassium chloride under solvent-free conditions at room temperature. lookchem.com
Optimization of Reaction Conditions and Yields in Fluorene Sulfonyl Chloride Synthesis
Optimizing the synthesis of fluorene sulfonyl chloride requires careful control over both the sulfonation and chlorination steps to maximize the yield of the desired 2-substituted isomer and minimize side reactions. For the sulfonation step, factors such as temperature, reaction time, and the concentration of the sulfonating agent must be finely tuned.
Interactive Table: Reagents for Sulfonyl Chloride Synthesis from Sulfonic Acids
| Reagent | Conditions | Advantages |
| Thionyl chloride | Standard industrial method wikipedia.org | Readily available |
| Phosphorus pentachloride | --- | --- |
| Phosphorus oxychloride | --- | --- |
| Oxalyl chloride | --- | Can be hazardous sci-hub.se |
| Cyanuric chloride | Milder conditions sci-hub.serhhz.net | Generates fewer byproducts sci-hub.se |
| TAPC/KCl | Solvent-free, room temperature lookchem.com | Mild conditions |
Alternative Synthetic Pathways to Fluorene Sulfonyl Chloride Frameworks
Besides the direct sulfonation route, alternative strategies offer more control over the regiochemistry and can be adapted to synthesize a wider range of structural analogues.
Palladium-Catalyzed Approaches to Fluorene Derivatives
Palladium-catalyzed reactions have emerged as powerful tools for the construction of the fluorene core. rsc.orgthieme-connect.comnih.govnih.govacs.org These methods often involve intramolecular C-H activation or annulation reactions, providing regioselective access to polysubstituted fluorenes. rsc.orgthieme-connect.comnih.gov For example, fluorenes can be synthesized via the intramolecular palladium-catalyzed C(sp2)–H activation of 2-arylbenzyl chlorides at room temperature. thieme-connect.com Another approach involves the palladium-catalyzed annulation of o-alkynyl biaryls, which proceeds in a highly stereoselective manner to produce fluorene derivatives. nih.gov These methods can be adapted to incorporate a sulfonyl group or a precursor functional group at the desired position.
Advanced Strategies for Sulfonyl Halide Synthesis (e.g., from sulfonates, thiols, or anilines)
Modern synthetic methods provide various routes to sulfonyl halides from a range of precursors, which can be applied to the synthesis of fluorene sulfonyl chlorides.
From Sulfonates: Sulfonates can be converted to sulfonyl fluorides in a one-pot process using cyanuric chloride followed by a chlorine-fluorine exchange. rsc.orgrsc.org This method offers mild reaction conditions and utilizes readily available reagents. rsc.org
From Thiols: Thiols can be directly converted to sulfonyl chlorides through oxidative chlorination. organic-chemistry.orgresearchgate.netoup.com Reagent systems like hydrogen peroxide/thionyl chloride or sulfuryl chloride/metal nitrate (B79036) have been employed for this transformation, offering rapid reaction times and high yields. organic-chemistry.orgoup.com An environmentally friendly, metal-free method utilizes ammonium (B1175870) nitrate and an aqueous solution of HCl in the presence of oxygen. researchgate.net
From Anilines: While the direct conversion of anilines to sulfonyl chlorides is less common, methods exist for the sulfonylation of anilines. rsc.orgnih.govacs.org For instance, visible-light-mediated reactions of anilines with sulfonyl fluorides have been developed. nih.gov It's also possible to synthesize sulfinamides from sulfonyl chlorides and anilines. nih.gov
From Sulfonyl Hydrazides: Sulfonyl hydrazides can be readily converted to sulfonyl chlorides or bromides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions. nih.gov
From Sulfonamides: Primary sulfonamides can be activated by pyrylium (B1242799) salts to form sulfonyl chlorides in a late-stage functionalization approach, which is tolerant of various functional groups. nih.gov
Interactive Table: Advanced Sulfonyl Halide Synthesis Methods
| Precursor | Reagent(s) | Product | Key Features |
| Sulfonates | Cyanuric chloride, KHF2 rsc.orgrsc.org | Sulfonyl fluoride | One-pot, mild conditions rsc.org |
| Thiols | H2O2, SOCl2 organic-chemistry.org | Sulfonyl chloride | Rapid, high yield organic-chemistry.org |
| Thiols | Ammonium nitrate, HCl, O2 researchgate.net | Sulfonyl chloride | Metal-free, environmentally benign researchgate.net |
| Anilines | Sulfonyl fluorides, visible light nih.gov | Sulfonylated aniline | Mild conditions nih.gov |
| Sulfonyl Hydrazides | NCS or NBS nih.gov | Sulfonyl chloride/bromide | Mild, efficient nih.gov |
| Sulfonamides | Pyrylium salt nih.gov | Sulfonyl chloride | Late-stage functionalization nih.gov |
Large-Scale Production and Process Optimization Considerations
The industrial-scale synthesis of this compound and its structural analogues necessitates a focus on process efficiency, scalability, safety, and cost-effectiveness. While specific large-scale production data for this compound is not extensively published, general principles of sulfonyl chloride synthesis and methodologies for related fluorene compounds provide a strong basis for outlining key considerations.
A common and direct method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic hydrocarbon. In the case of this compound, this would involve the reaction of 9H-fluorene with a chlorosulfonating agent. An alternative two-step process involves the sulfonation of the fluorene followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.
Key optimization parameters for such processes include reaction temperature, the choice of solvent and catalyst, and the ratio of reactants. For instance, in the synthesis of the structurally related 2,7-dichlorofluorene, the reaction temperature and the volume of the solvent have been shown to significantly impact the yield and purity of the final product. A patent for this compound demonstrates that controlling the temperature below 20°C during the addition of the chlorinating agent, sulfuryl chloride, is crucial. google.com
Continuous flow chemistry presents a modern approach to optimize the synthesis of sulfonyl chlorides. rsc.org This methodology offers enhanced safety by minimizing the volume of highly reactive intermediates at any given time and allows for precise control over reaction parameters such as temperature and residence time. rsc.org For the synthesis of sulfonyl chlorides from thiols and disulfides, a continuous flow process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent has been shown to achieve high space-time yields. rsc.org Such an approach could potentially be adapted for the large-scale production of this compound, offering improved safety and efficiency over traditional batch processes.
The following table, based on data from the synthesis of a related fluorene derivative, illustrates the impact of reaction parameters on product yield.
| Starting Material | Solvent Volume (ml) | Reaction Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Industrial Fluorene (1000g) | 2500 | <20 | 2,7-dichlorofluorene | ~78 | >99.5 | google.com |
| Industrial Fluorene (1000g) | 7500 | <20 | 2,7-dichlorofluorene | ~71 | >99.5 | google.com |
| Industrial Fluorene (1000g) | 2500 | <50 | 2,7-dichlorofluorene | ~60 | >98.5 | google.com |
Another critical aspect of large-scale production is the purification of the final product. In the synthesis of phenanthrene-2- and -3-sulfonyl chlorides, which are structural analogues, the separation of isomers formed during the initial sulfonation step presents a significant challenge. researchgate.net A similar issue could arise in the synthesis of this compound, where sulfonation may not be perfectly regioselective, leading to the formation of other isomers. The choice of reagents for converting the sulfonic acid to the sulfonyl chloride can also influence the final yield. For the phenanthrene (B1679779) sulfonates, treatment with a mixture of phosphorus pentachloride and phosphoryl chloride resulted in higher yields compared to thionyl chloride with DMF. researchgate.net
The table below outlines the yields for the conversion of isomeric sodium phenanthrenesulfonates to their corresponding sulfonyl chlorides using different chlorinating agents.
| Starting Material | Chlorinating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium phenanthrene-2-sulfonate | PCl5-POCl3 | Phenanthrene-2-sulfonyl chloride | 89 | researchgate.net |
| Sodium phenanthrene-3-sulfonate | PCl5-POCl3 | Phenanthrene-3-sulfonyl chloride | 87 | researchgate.net |
| Sodium phenanthrene-2-sulfonate | SOCl2-DMF | Phenanthrene-2-sulfonyl chloride | 69 | researchgate.net |
| Sodium phenanthrene-3-sulfonate | SOCl2-DMF | Phenanthrene-3-sulfonyl chloride | 70 | researchgate.net |
Process optimization for the large-scale production of this compound would therefore likely involve a multi-faceted approach. This would include the careful selection of the synthetic route, optimization of reaction conditions to maximize yield and regioselectivity, and the development of efficient purification methods to isolate the desired isomer. The adoption of modern manufacturing technologies like continuous flow processing could offer significant advantages in terms of safety, consistency, and scalability.
Chemical Reactivity and Mechanistic Investigations of 9h Fluorene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group in 9H-fluorene-2-sulfonyl chloride is a key functional group that readily undergoes nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, making it a valuable intermediate in organic synthesis. The general mechanism for these reactions involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This process is analogous to nucleophilic acyl substitution. masterorganicchemistry.com
Formation of Sulfonamides via Amine Reactivity
The reaction of this compound with primary or secondary amines is a widely used method for the synthesis of sulfonamides. cbijournal.com This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, proceeds through a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur. cbijournal.comyoutube.com The base serves to neutralize the hydrochloric acid generated during the reaction. chemistrysteps.com The resulting sulfonamides are an important class of compounds with diverse applications. cbijournal.com
The traditional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk The reactivity of the amine can vary depending on the groups attached to it; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com The reaction is typically performed in the presence of an organic or inorganic base. cbijournal.com
Table 1: Synthesis of Sulfonamides from this compound and Various Amines
| Amine | Base | Solvent | Product | Yield (%) | Reference |
| Aniline | Pyridine | THF | N-phenyl-9H-fluorene-2-sulfonamide | ~100 | cbijournal.com |
| p-Toluidine | Pyridine | THF | N-(p-tolyl)-9H-fluorene-2-sulfonamide | Quantitative | cbijournal.com |
| Diethylamine | NaOH (1 M aq.) | - | N,N-diethyl-9H-fluorene-2-sulfonamide | 87 | iupac.org |
| Dibutylamine | NaOH (1 M aq.) | - | N,N-dibutyl-9H-fluorene-2-sulfonamide | 94 | iupac.org |
| Octylamine | NaOH (1 M aq.) | - | N-octyl-9H-fluorene-2-sulfonamide | 98 | iupac.org |
This table is illustrative and based on general sulfonamide synthesis principles; specific yields for this compound may vary.
Synthesis of Sulfonate Esters and Thioesters via Alcohol and Thiol Reactivity
This compound reacts with alcohols in the presence of a base to form sulfonate esters. youtube.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction with tosyl chloride, a related sulfonyl chloride, is known to be more selective towards less sterically hindered alcohols. youtube.com
Similarly, the reaction with thiols can lead to the formation of thiosulfonates. However, a more direct synthesis of thioesters from sulfonyl chlorides has been developed through a phosphine-mediated deoxygenation process. nih.govresearchgate.net This one-pot method allows for the formation of a carbon-sulfur bond by trapping a transient intermediate with a carboxylic acid. nih.gov
Table 2: Synthesis of Sulfonate Esters and Thioesters
| Nucleophile | Reagents | Product Type | Reference |
| Alcohol | Pyridine | Sulfonate Ester | youtube.com |
| Thiol | - | Thiosulfonate | nih.gov |
| Carboxylic Acid | Phosphine | Thioester | nih.govresearchgate.net |
Influence of Nucleophile Structure and Reaction Conditions on Product Selectivity
The outcome of the nucleophilic substitution reaction at the sulfonyl chloride moiety is significantly influenced by the structure of the nucleophile and the reaction conditions.
Nucleophile Strength and Steric Hindrance: The nucleophilicity of the attacking species plays a crucial role. Generally, stronger nucleophiles react faster. libretexts.org However, steric hindrance around the nucleophilic center can impede the reaction. libretexts.org For instance, bulky amines or alcohols may react slower or require more forcing conditions. nih.gov The use of sterically hindered amines like t-butylamine can lead to excellent yields of the corresponding sulfinamide when the reaction is performed under reductive amination conditions. nih.gov
Solvent Effects: The choice of solvent can affect reaction rates and selectivity. Polar aprotic solvents are often used for nucleophilic substitution reactions as they can solvate the nucleophile without forming a strong solvent cage, which can be an issue in protic solvents. libretexts.org
Temperature and Catalysts: Reaction temperature is a critical parameter. Some reactions require cooling to prevent decomposition, while others may need heating to proceed at a reasonable rate. ucl.ac.uk Lewis acids can be used to activate the sulfonyl chloride, and in some cases, phase transfer catalysts can be employed to facilitate reactions between reactants in different phases. organic-chemistry.org
Hydrolytic Stability and Pathways to Sulfonic Acids
Sulfonyl chlorides, including this compound, are susceptible to hydrolysis, a reaction with water that leads to the formation of the corresponding sulfonic acid. iupac.org This reaction is a classic example of nucleophilic substitution where water acts as the nucleophile. researchgate.net The stability of sulfonyl chlorides towards hydrolysis can vary depending on their structure and the reaction conditions.
The mechanism of hydrolysis for many alkanesulfonyl chlorides proceeds via a sulfene (B1252967) intermediate. iupac.org However, for arenesulfonyl chlorides, the mechanism is generally considered to be a direct nucleophilic attack (SN2-type) on the sulfur atom. researchgate.net The presence of electron-withdrawing or donating groups on the aromatic ring can influence the rate of hydrolysis.
The conversion of this compound to 9H-fluorene-2-sulfonic acid can be achieved by treatment with aqueous base followed by acidification. acs.org This hydrolysis is a key step in certain synthetic routes where the sulfonic acid itself is the desired product or a precursor for other transformations. For example, sulfonic acids can be converted back to sulfonyl chlorides using reagents like thionyl chloride or can be used to synthesize sulfonyl fluorides. researchgate.netresearchgate.net
Advanced Reaction Pathways Involving Sulfonyl Chlorides
Beyond simple nucleophilic substitutions, sulfonyl chlorides can participate in more complex transformations, including cyclization reactions.
Annulation Reactions and Cyclization Mechanisms
While specific examples involving this compound in annulation reactions are not prevalent in the provided search results, the broader class of sulfonyl compounds is known to participate in such transformations. A notable example is the Nazarov cyclization, which is a 4π-electrocyclic ring closure that forms cyclopentenones. wikipedia.org A vinyl sulfonyl version of the Nazarov cyclization has been reported, demonstrating the potential for sulfonyl groups to be involved in these types of ring-forming reactions. pitt.edu In this case, an iron(III) chloride promoter was used to facilitate the cyclization. pitt.edu The electronic nature of substituents on the aryl ring significantly affected the reaction, with electron-donating groups lowering the activation barrier. pitt.edu
Another relevant reaction type is the synthesis of fluorene (B118485) derivatives through Robinson annulation followed by aromatization. mdpi.com Although this specific example does not start from a sulfonyl chloride, it highlights a strategy for constructing the fluorene core, which could potentially be adapted or combined with reactions involving the sulfonyl group.
Chlorosulfonylation and Related Functionalization Strategies
Chlorosulfonylation is a key process for the synthesis of sulfonyl chlorides, and the resulting compounds are pivotal for further functionalization.
The direct chlorosulfonylation of arenes is a common method for introducing a sulfonyl chloride group. This is typically achieved by reacting the arene with chlorosulfonic acid. nih.gov However, this method can suffer from a lack of regioselectivity and harsh reaction conditions. nih.gov For the synthesis of a specific isomer like this compound, a more controlled method would be necessary.
A widely used alternative for the synthesis of aryl sulfonyl chlorides is the Sandmeyer-type reaction. acs.orgacs.org This involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper salt. acs.org This method offers better regiocontrol as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting material. Recent advancements in this area include the use of DABSO as a sulfur dioxide surrogate, which allows for milder reaction conditions. acs.org
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.gov This methodology exhibits broad functional group tolerance and allows for the preparation of sulfonyl chlorides that are not easily accessible through traditional electrophilic aromatic substitution. nih.gov
Once synthesized, this compound can be used in a variety of functionalization strategies. As mentioned, its reaction with amines to form sulfonamides is a primary application. scribd.comgoogle.com The resulting sulfonamides containing the fluorene scaffold may be of interest in medicinal chemistry and materials science.
The following table summarizes some key functionalization strategies involving aryl sulfonyl chlorides like this compound.
| Functionalization | Reagent | Product Class |
| Sulfonamide Formation | Primary or Secondary Amine | Sulfonamides |
| Sulfonate Ester Formation | Alcohol | Sulfonate Esters |
| Suzuki Coupling | Arylboronic Acid (with Pd catalyst) | Diaryl Sulfones |
| Heck-type Reactions | Alkenes (with Pd catalyst) | Alkenyl Sulfones |
| Desulfonative Chlorination | Heat or Catalyst | Aryl Chlorides |
In a specific application, a patent describes the use of 2-fluorenylsulfonyl chloride as a fluorescent reagent for monitoring reactions in the synthesis of DNA-encoded compound libraries. google.com This suggests that the fluorene moiety imparts useful photophysical properties to the molecule.
Derivatization Strategies and Synthesis of Functionalized Fluorene Compounds
Synthesis of Monosubstituted and Disubstituted Fluorene (B118485) Sulfonyl Chloride Derivatives
The reactivity of the fluorene core, particularly at its 2, 7, and 9 positions, allows for the strategic introduction of various functional groups. The sulfonyl chloride group, in particular, serves as a key functional handle for further molecular elaborations.
Synthesis and Reactions of 9H-Fluorene-2,7-disulfonyl dichloride
9H-Fluorene-2,7-disulfonyl dichloride is a highly reactive organosulfur compound featuring a fluorene backbone with sulfonyl chloride groups at the 2 and 7 positions. Its electrophilic nature makes it a valuable intermediate in organic synthesis. The sulfonyl chloride groups readily undergo nucleophilic substitution reactions with amines, alcohols, and thiols to yield corresponding sulfonamides, sulfonate esters, and thioesters. Furthermore, hydrolysis of the sulfonyl chloride moieties in the presence of water leads to the formation of sulfonic acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 9H-Fluorene-2,7-disulfonyl dichloride | 1835-76-3 | C₁₃H₈Cl₂O₄S₂ | 363.24 |
This table presents key identifiers for 9H-Fluorene-2,7-disulfonyl dichloride.
Introduction of Oxygen Functionalities: 9-Oxo Derivatives
The introduction of an oxo group at the 9-position of the fluorene ring system creates 9-fluorenone (B1672902) derivatives, which are important precursors for various materials. google.com One method for the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) involves the condensation reaction of 9-fluorenone with phenol, catalyzed by bifunctional ionic liquids containing both sulfonic acid and sulfhydryl groups. nih.gov This reaction can achieve high conversion rates of 9-fluorenone and high selectivity for the desired BHPF product. nih.gov The 9-oxo-9H-fluorene-2,7-disulfonyl dichloride variant is synthesized through a process involving the coupling of bromoacetyl bromide to 9H-fluorene-2,7-diamine.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C at 760 mmHg) |
| 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | 13354-21-7 | C₁₃H₆Cl₂O₅S₂ | 377.22 | 209-212 | 598.9 |
This table provides the chemical and physical properties of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Coupling Reactions for the Construction of Extended Fluorene Frameworks
Cross-coupling reactions are powerful tools for constructing complex organic molecules, and fluorene derivatives are excellent substrates for these transformations, enabling the synthesis of extended π-conjugated systems.
Sonogashira Coupling and Other Cross-Coupling Methodologies for Fluorene Derivatives
The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of polyfluorene derivatives. For instance, novel copolymers containing fluorene units have been synthesized via Sonogashira coupling under mild conditions. scientific.net This methodology has also been employed to create various aromatic alkynes and enynes, which are important structural motifs in many biologically active compounds. wikipedia.org
Other cross-coupling reactions, such as the Suzuki-type coupling, have also been successfully applied to fluorene systems. The reaction of 2,7-dihalofluorenes with arylboronic acids, catalyzed by a palladium complex, has been investigated, demonstrating the applicability of this method for creating diarylated fluorene monomers. nih.gov Furthermore, fluorene-based porous organic polymers have been utilized as photocatalysts in C-N cross-coupling reactions. rsc.org
Intramolecular Electrophilic Aromatic Substitution for Polyarylated Fluorenes
Intramolecular electrophilic aromatic substitution (EAS) provides a pathway to synthesize polycyclic aromatic compounds. uci.edumasterorganicchemistry.com This reaction involves the cyclization of a molecule containing both an aromatic ring and an electrophilic center. youtube.commasterorganicchemistry.com In the context of fluorene chemistry, intramolecular Friedel-Crafts reactions can be utilized to construct fused ring systems, leading to the formation of polyarylated fluorenes. youtube.com The mechanism of EAS proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a carbocation, followed by the loss of a proton to regenerate the aromatic system. uci.edumasterorganicchemistry.com The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the aromatic ring. uci.edu
Fluorene Sulfonyl Chloride as a Precursor for Diverse Organic Building Blocks
9H-fluorene-2-sulfonyl chloride and its derivatives are not merely final products but serve as versatile precursors for a multitude of other organic building blocks. The sulfonyl chloride functionality is a key reactive handle that allows for the introduction of a wide range of other chemical moieties. For example, N-protected β-aminoethanesulfonyl chlorides, which are valuable building blocks for the synthesis of oligopeptidosulfonamides, can be synthesized efficiently from various protected amino acids. researchgate.net This highlights the broader utility of sulfonyl chlorides in creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. The ability to transform the sulfonyl chloride group into other functionalities greatly expands the chemical space accessible from fluorene-based starting materials.
Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides
The transformation of sulfonyl chlorides into sulfonyl fluorides is a significant synthetic route, as sulfonyl fluorides often exhibit greater stability and unique reactivity, making them valuable in fields like chemical biology and drug discovery. The most common method for synthesizing sulfonyl fluorides from their corresponding sulfonyl chlorides is through a nucleophilic substitution reaction known as a chlorine-fluorine exchange. nih.gov
This transformation is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) ion source. A variety of reagents and conditions have been developed to facilitate this exchange, offering routes that are both efficient and applicable to a wide range of substrates, including aromatic sulfonyl chlorides like this compound.
Key Reagents and Conditions:
Alkali Metal Fluorides: Potassium fluoride (KF) is a widely used reagent for this conversion. The reaction is often performed in the presence of a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, in a solvent like acetonitrile (B52724) to improve the solubility and reactivity of the fluoride salt. nih.gov
Potassium Bifluoride: An alternative and often more efficient system involves the use of potassium bifluoride (KHF₂). nih.gov
One-Pot Syntheses: Facile, one-pot procedures have been developed to convert sulfonic acids or sulfonates directly into sulfonyl fluorides. These methods often proceed through an in-situ generated sulfonyl chloride intermediate. For instance, the reaction of a sulfonate with cyanuric chloride can form the sulfonyl chloride, which is then immediately converted to the sulfonyl fluoride by a fluoride source present in the same reaction vessel. nih.gov Another approach involves the reaction of sulfonamides with reagents like Pyry-BF₄ and MgCl₂ to form the sulfonyl chloride in situ, which is subsequently converted to the sulfonyl fluoride with potassium fluoride (KF). researchgate.net
The table below summarizes common conditions for the synthesis of sulfonyl fluorides from sulfonyl chlorides.
| Reagent System | Catalyst | Solvent | Temperature | Notable Features |
| Potassium Fluoride (KF) | 18-crown-6-ether | Acetonitrile | Varies | Classic method, phase-transfer catalyst enhances efficiency. nih.gov |
| Potassium Bifluoride (KHF₂) | ||||
| ) | None | Aqueous solution | Varies | Inexpensive and stable reagent. nih.gov |
| Cyanuric Chloride & KHF₂ | Tetrabutylammonium Bromide (TBAB) | Acetonitrile | Varies | One-pot conversion from sulfonate salts. nih.gov |
| Pyrylium (B1242799) salt (Pyry-BF₄), MgCl₂, KF | None | Acetonitrile | 60-100 °C | Mild, one-pot conversion from sulfonamides. researchgate.net |
Applications in Amino Acid and Peptide Derivatization
The derivatization of amino acids and peptides is essential for a range of applications, including enhancing detection in analytical techniques like high-performance liquid chromatography (HPLC), enabling sequencing, and synthesizing peptidomimetics. Sulfonyl chlorides are reactive electrophiles that readily form stable sulfonamides upon reaction with the primary or secondary amines of amino acids.
While the use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a well-established method for protecting the amino group of amino acids during peptide synthesis and for pre-column derivatization in HPLC analysis, nih.govnih.govcapes.gov.brnih.gov the analogous use of this compound is less documented in the provided literature. However, the underlying chemical principle remains applicable. The reaction of this compound with an amino acid would yield an N-(9H-fluoren-2-yl)sulfonyl-amino acid. This covalent modification introduces the bulky, fluorescent fluorene moiety, which can be exploited for detection purposes.
The synthesis of N-protected β-aminoethanesulfonyl chlorides demonstrates the utility of combining amino acid and sulfonyl chloride functionalities to create versatile building blocks for combinatorial chemistry and the synthesis of oligopeptidosulfonamides. researchgate.net
Furthermore, the sulfonyl fluoride derivatives, synthesized as described in the previous section, have emerged as important tools for labeling biomolecules. Sulfur ¹⁸F-fluoride exchange (SuFEx) chemistry has been used to design novel ¹⁸F-labeled amino acid tracers for positron emission tomography (PET) imaging. nih.gov In this context, an aromatic sulfonyl fluoride attached to an amino acid can be readily labeled with the radioisotope ¹⁸F. This indicates a potential application for 9H-fluorene-2-sulfonyl fluoride in the development of new imaging agents, where the fluorene core could further modulate the properties of the tracer. nih.gov
The table below outlines the purposes and principles of amino acid derivatization relevant to sulfonyl chlorides.
| Application | Derivatization Principle | Purpose | Example Reagent Class |
| HPLC Analysis | Pre-column reaction with a labeling agent to attach a UV-active or fluorescent group. | Enhances detection sensitivity and allows for separation on reverse-phase columns. nih.govnih.gov | Chloroformates (e.g., Fmoc-Cl), Aldehydes (e.g., OPA) nih.gov |
| Peptidomimetic Synthesis | Incorporation of a sulfonamide linkage in place of a peptide bond. | Creates more stable analogues of peptides with potentially altered biological activity. researchgate.net | N-protected aminoethanesulfonyl chlorides researchgate.net |
| PET Imaging | Labeling with a positron-emitting isotope like ¹⁸F via a prosthetic group. | Enables non-invasive visualization and quantification of biological processes, such as amino acid uptake in tumors. nih.gov | Aryl Sulfonyl Fluorides (for ¹⁸F labeling) nih.gov |
Advanced Applications in Chemical Research and Materials Science
Utilization in the Synthesis of Specialty Chemicals
The inherent reactivity of the sulfonyl chloride functional group makes 9H-fluorene-2-sulfonyl chloride a valuable intermediate in the production of a wide array of specialty chemicals. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety allows for facile reactions with nucleophiles, providing a straightforward method for incorporating the fluorenyl group into diverse molecular structures.
Intermediates for Complex Molecular Architectures
The rigid and planar structure of the fluorene (B118485) ring system, combined with the reactive handle of the sulfonyl chloride group, positions this compound as a key intermediate for constructing complex molecular architectures. This is particularly relevant in the field of medicinal chemistry and materials science, where the fluorene scaffold is known to impart desirable photophysical and electronic properties. The sulfonyl chloride allows for the covalent attachment of the fluorene unit to other molecular fragments through the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages. This versatility enables the systematic design and synthesis of molecules with tailored functionalities.
Role in Polymer Chemistry and Macromolecular Synthesis
In the realm of polymer science, this compound serves as a crucial monomer for the creation of high-performance polymers with unique characteristics. The incorporation of the bulky, rigid fluorene unit into polymer backbones significantly influences their physical and chemical properties.
Incorporation into Cardo Structure Polyesters
"Cardo" polymers are a class of polymers characterized by the presence of bulky, cyclic side groups attached to the polymer backbone. These "cardo" (from the Latin word for loop) groups restrict the rotational movement of the polymer chains, leading to enhanced thermal stability, improved solubility, and higher glass transition temperatures.
The fluorene moiety of this compound acts as a classic cardo group. Through polycondensation reactions with various bisphenols, this compound can be incorporated into polyester (B1180765) chains. The sulfonyl chloride groups react with the hydroxyl groups of the bisphenols to form sulfonate ester linkages, resulting in polyesters with the fluorene group pendant to the main chain. Research has shown that the introduction of such cardo structures leads to polymers with exceptional thermal resistance and good solubility in common organic solvents, which is advantageous for processing. mdpi.com
Development of Fluorene-Based Conjugated Polymers and Copolymers
Fluorene-based conjugated polymers are a significant class of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, owing to their excellent charge transport properties and high fluorescence quantum yields. nih.gov While various synthetic methods like Suzuki and Yamamoto coupling are commonly employed for creating the main polymer chain, this compound offers a route to either modify existing polymers or to be incorporated as a comonomer. nih.gov20.210.105
The sulfonyl chloride group can be used to introduce the fluorene unit into a polymer structure post-polymerization or can participate in the polymerization process itself, for instance, through reactions with appropriate difunctional comonomers. The resulting polymers often exhibit a combination of the desirable electronic properties of the fluorene core and the specific functionalities introduced via the sulfonyl linkage.
Impact on Macromolecular Structure and Chemical Properties
Structural Impact:
Chain Rigidity: The rigid fluorene group stiffens the polymer backbone, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures. mdpi.com
Amorphous Nature: The bulky cardo structure of the fluorene unit disrupts polymer chain packing, often resulting in amorphous materials with good solubility in a range of organic solvents. mdpi.com
Chemical and Physical Properties:
Thermal Stability: Polymers containing the fluorene-sulfonyl linkage generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.
Optical Properties: The fluorene moiety is a well-known chromophore, and its incorporation can impart specific photoluminescent properties to the polymer, often resulting in blue light emission.
Refractive Index: The high carbon content and aromatic nature of the fluorene group contribute to a high refractive index in the resulting polymers.
| Property | Impact of Incorporating this compound Moiety |
| Glass Transition Temperature (Tg) | Increased due to restricted chain rotation. |
| Solubility | Generally improved in organic solvents. |
| Thermal Stability | Enhanced, with high decomposition temperatures. |
| Optical Properties | Can induce fluorescence, often in the blue region of the spectrum. |
| Refractive Index | Increased due to the high aromatic content. |
Enabling Reagent for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex, often biologically active, molecules at a late step in their synthesis. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each derivative.
The high reactivity of the sulfonyl chloride group in this compound makes it a suitable reagent for LSF. It can be used to introduce the fluorenylsulfonyl moiety into complex molecules containing nucleophilic functional groups such as amines, alcohols, and phenols. This modification can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, polarity, and binding interactions with biological targets. The development of mild and selective methods for the reaction of sulfonyl chlorides has expanded their utility in the context of LSF, allowing for the functionalization of sensitive and multifunctional substrates. thieme.deresearchgate.netmpg.dempg.de
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental to confirming the structural integrity of the synthesized 9H-fluorene-2-sulfonyl chloride molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the fluorene (B118485) core. The protons on the aromatic rings will appear as multiplets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing sulfonyl chloride group. The positioning of the -SO₂Cl group at the C-2 position breaks the symmetry of the fluorene backbone, resulting in a complex splitting pattern for the seven aromatic protons. The methylene protons at the C-9 position are expected to produce a singlet at approximately 4.0 ppm. While specific experimental data for this compound is not widely published, analysis of related fluorene derivatives provides insight into the expected chemical shifts. mdpi.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 13 distinct signals are expected. The carbon atom attached to the sulfonyl chloride group (C-2) would be significantly downfield. In related compounds like 9H-fluorene-2,7-disulfonic acid, the sulfonic acid-bearing carbons appear in the δ 115–120 ppm range. The methylene carbon (C-9) typically appears around 37 ppm. The remaining aromatic carbons will generate a series of signals in the approximate range of 120-150 ppm. mdpi.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 (multiplets) | 120 - 150 |
| Methylene CH₂ (C-9) | ~4.0 (singlet) | ~37 |
| Quaternary C-SO₂Cl | N/A | >145 |
| Quaternary C (bridging) | N/A | ~140-145 |
Note: These are predicted values based on data from analogous structures. Actual experimental values may vary.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorptions are those associated with the sulfonyl chloride group. acdlabs.com
The key vibrational modes observed in the IR spectrum include:
S=O Asymmetric Stretching: A strong absorption band is expected in the region of 1370-1410 cm⁻¹. This is a characteristic peak for the sulfonyl chloride functional group. acdlabs.com
S=O Symmetric Stretching: Another strong band, corresponding to the symmetric stretch of the S=O bonds, typically appears in the 1166-1204 cm⁻¹ range. acdlabs.com
Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region confirms the presence of the aromatic fluorene backbone.
S-Cl Stretching: The sulfur-chlorine bond gives rise to a stretching absorption in the far-infrared region, typically around 375 cm⁻¹. cdnsciencepub.com
The presence of these characteristic bands provides strong evidence for the successful synthesis and structural integrity of this compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| Sulfonyl Chloride (-SO₂Cl) | S=O Symmetric Stretch | 1166 - 1204 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | ~375 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from starting materials, by-products, and impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. Due to the compound's aromatic nature, reversed-phase HPLC with UV detection is highly effective.
A typical HPLC method would involve:
Stationary Phase: A C8 or C18 silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. patsnap.comresearchgate.net
Detection: A UV detector set at a wavelength where the fluorene chromophore exhibits strong absorbance, typically around 254 nm or 265 nm. rsc.orgwu.ac.th
Purity Determination: The purity is calculated based on the relative peak area of the main product compared to the total area of all detected peaks in the chromatogram.
This technique is crucial for quality control, ensuring that the compound meets the required purity specifications for subsequent applications. Some commercial suppliers indicate the availability of HPLC data for this compound. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile intermediates and by-products from the synthesis of this compound. Common starting materials and intermediates, such as fluorene and 9-fluorenone (B1672902), are readily analyzed by GC-MS. researchgate.netresearchgate.net
Direct analysis of this compound by GC-MS can be challenging due to the thermal lability of the sulfonyl chloride group. nih.gov At the high temperatures of the GC inlet, the compound may degrade, potentially leading to the formation of other products. A common strategy to overcome this is derivatization, where the reactive sulfonyl chloride is converted into a more thermally stable derivative, such as a sulfonamide, prior to analysis. core.ac.uk
The mass spectrometer provides molecular weight and fragmentation data. For this compound, the molecular ion ([M]⁺) would have an m/z of approximately 264. uni.lualfa-chemistry.com Key fragments would arise from the loss of the chlorine atom ([M-Cl]⁺) and the entire sulfonyl chloride group ([M-SO₂Cl]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 264.0 | Molecular Ion |
| [M+H]⁺ | 265.0 | Protonated Molecule |
| [M+Na]⁺ | 287.0 | Sodium Adduct |
| [M-Cl]⁺ | 229.0 | Loss of Chlorine |
| [M-SO₂Cl]⁺ | 165.1 | Loss of Sulfonyl Chloride group (Fluorenyl cation) |
Source: Predicted data from PubChemLite. uni.lu
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Chlorine, Sulfur) in the compound. This technique is used to confirm that the empirical formula of the synthesized product matches its theoretical composition, providing a final verification of its identity and purity.
For this compound, with the molecular formula C₁₃H₉ClO₂S, the theoretical elemental composition is calculated based on its molecular weight of 264.73 g/mol . alfa-chemistry.com
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 58.98 |
| Hydrogen | H | 1.01 | 3.43 |
| Chlorine | Cl | 35.45 | 13.40 |
| Oxygen | O | 16.00 | 12.09 |
| Sulfur | S | 32.07 | 12.12 |
A comparison of the experimentally determined percentages with these theoretical values confirms the elemental integrity of the compound.
Molecular Weight Determination for Polymeric Derivatives (e.g., Size Exclusion Chromatography)
The determination of molecular weight and its distribution is fundamental to understanding the structure-property relationships of polymeric materials derived from fluorene-based monomers. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for characterizing the molar mass distribution of these polymers. acs.orguni-paderborn.de SEC separates macromolecules based on their hydrodynamic volume in solution, providing critical data on the average molecular weights and the breadth of their distribution. uni-paderborn.de
The technique yields several key parameters that define the polymer sample:
Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. libretexts.org It is particularly sensitive to the presence of low molecular weight species.
Weight-Average Molecular Weight (Mw): This average is weighted according to the molecular weight of each chain and is therefore more sensitive to the presence of high molecular weight molecules.
Polydispersity Index (PDI): This is the ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). acs.org A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. libretexts.org
For polyfluorene derivatives, which are often synthesized for applications in organic electronics, controlling the molecular weight and PDI is crucial as these parameters significantly influence properties such as solubility, processability, and the final performance of optoelectronic devices. mdpi.comossila.com SEC analysis of these conjugated polymers is routinely performed to ensure the synthesis methods are yielding materials with the desired characteristics. scholaris.ca
The experimental setup for SEC typically involves a modular system with specific solvents, columns, and detectors. uni-paderborn.de For fluorene-based polymers, common eluents include tetrahydrofuran (B95107) (THF) and chloroform (B151607) (CHCl₃). acs.orguni-paderborn.de Since SEC is a relative method, calibration is performed using well-defined polymer standards, most commonly polystyrene (PS) or polymethylmethacrylate (PMMA). acs.orguni-paderborn.de The resulting chromatogram is converted into a molar mass distribution from which Mn, Mw, and PDI are calculated. uni-paderborn.de In some cases, SEC is combined with other methods like Multi-Angle Light Scattering (MALS) or MALDI-TOF mass spectrometry to obtain absolute molecular weights. acs.org
Research Findings for Fluorene-Based Polymeric Derivatives
The following table presents representative data from the characterization of fluorene-based copolymers, illustrating typical values obtained through SEC analysis. These findings highlight how synthetic modifications can influence the molecular weight and polydispersity of the resulting polymers.
| Polymer Name | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Calibration Standard |
| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) - Sample 1 | Suzuki Coupling (48h) | 11,000 | 18,000 | 1.6 | THF | Polystyrene |
| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) - Sample 2 | Suzuki Coupling (24h, with Aliquat 336) | 14,000 | 22,000 | 1.6 | THF | Polystyrene |
This table contains representative data for illustrative purposes based on findings for fluorene-based copolymers. mdpi.com
The data demonstrates that modifications in the synthetic protocol, such as reaction time and the use of a phase-transfer catalyst, can lead to polymers with higher molar masses. mdpi.com Such control is essential for fine-tuning the electronic and physical properties of these advanced materials for specific applications.
Conclusion and Future Research Directions
Current Challenges and Opportunities in Fluorene (B118485) Sulfonyl Chloride Research
The investigation of 9H-fluorene-2-sulfonyl chloride presents a unique set of challenges and opportunities that are intrinsically linked to its molecular architecture. The rigid, planar fluorene core, combined with the reactive sulfonyl chloride group, makes it a valuable, yet sometimes challenging, building block in organic synthesis.
A primary challenge lies in the regioselective synthesis of unsymmetrically substituted fluorene derivatives. strath.ac.uk While methods for producing symmetrical 2,7-disubstituted fluorenes are relatively established, the synthesis of molecules with different functional groups at the 2 and 7 positions can be complex and result in lower yields. strath.ac.uk This is a significant hurdle, as the development of advanced materials and therapeutic agents often requires precise control over the substitution pattern to fine-tune the molecule's properties.
Another challenge is the inherent reactivity and moisture sensitivity of the sulfonyl chloride group. This necessitates the use of anhydrous conditions during synthesis and storage to prevent hydrolysis to the corresponding sulfonic acid, which can complicate purification and reduce yields.
Despite these challenges, the opportunities presented by this compound are substantial. The fluorene moiety's rigidity and planarity can enhance the electronic properties of polymers and small molecules, making it an attractive component for organic light-emitting diodes (OLEDs) and other electronic materials. The ability to introduce a wide range of functional groups via the sulfonyl chloride handle allows for the systematic modification of these properties.
Furthermore, the sulfonamide linkage, readily formed from the reaction of sulfonyl chlorides with amines, is a key structural motif in many biologically active compounds. This opens up significant opportunities for the use of this compound in medicinal chemistry for the development of novel therapeutics, including potential antimicrobial and anticancer agents. The exploration of fluorene-based compounds as inhibitors of enzymes such as hepatitis C virus NS5A protein highlights the potential of this scaffold in drug discovery.
| Research Area | Key Challenges | Key Opportunities |
| Synthetic Chemistry | Regioselective synthesis of unsymmetrical derivatives. strath.ac.uk | Introduction of diverse functional groups. |
| Handling moisture-sensitive sulfonyl chloride. | Creation of rigid, planar molecular architectures. | |
| Materials Science | Achieving desired solubility and processability. | Development of novel organic electronic materials (e.g., OLEDs). |
| Medicinal Chemistry | Understanding structure-activity relationships. | Synthesis of new sulfonamide-based therapeutic agents. |
Emerging Methodologies and Novel Applications in Synthetic Chemistry
To overcome the challenges and unlock the full potential of this compound, researchers are actively developing new synthetic methods and exploring novel applications. These emerging methodologies are focused on improving the efficiency, selectivity, and functional group tolerance of reactions involving this versatile compound.
One of the most promising areas of development is the use of palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for the synthesis of unsymmetrical 2,7-disubstituted fluorenes, providing a more direct and efficient route to these valuable compounds compared to traditional multi-step syntheses. strath.ac.uk For instance, the microwave-assisted synthesis of fluorene sulfonamides has been shown to proceed in short reaction times, offering a more efficient alternative to conventional heating methods. strath.ac.uk
The development of novel catalytic systems for the amidation of sulfonyl chlorides is another area of intense research. While the reaction of sulfonyl chlorides with amines is a well-established transformation, new catalysts are being explored to improve the reaction's scope and mildness, allowing for the synthesis of more complex and sensitive sulfonamide derivatives.
In terms of applications, the unique photophysical properties of fluorene derivatives are being harnessed in the development of advanced materials. The rigid and planar structure of the fluorene core, combined with the ability to tune its electronic properties through substitution, makes this compound a valuable precursor for the synthesis of materials with applications in organic electronics. The resulting fluorene-based polymers and small molecules are being investigated for their potential use in light-emitting diodes, solar cells, and sensors.
The synthesis of novel fluorene-based chromophores for applications in nonlinear optics and bioimaging is also a rapidly growing field. The ability to create donor-acceptor systems based on the fluorene scaffold allows for the design of molecules with large two-photon absorption cross-sections, which are highly desirable for applications such as multiphoton microscopy. The functionalization of the fluorene core at the 2-position is crucial for modulating these nonlinear optical properties. nih.gov
| Methodology | Description | Potential Impact on this compound Research |
| Palladium-Catalyzed Cross-Coupling | Enables the efficient synthesis of unsymmetrical 2,7-disubstituted fluorenes. strath.ac.uk | Streamlines the synthesis of complex fluorene derivatives with tailored properties. |
| Microwave-Assisted Synthesis | Accelerates reaction times for the formation of fluorene sulfonamides. strath.ac.uk | Increases the efficiency and throughput of synthetic routes. |
| Novel Catalytic Amidation | Development of new catalysts for the mild and selective formation of sulfonamides. | Expands the scope of accessible fluorene-based sulfonamides for various applications. |
Q & A
Basic Questions
Q. What safety protocols are essential when handling 9H-fluorene-2-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to prevent inhalation exposure .
- In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and seek medical attention .
- Avoid incompatible materials (e.g., strong bases) to prevent decomposition into toxic gases like SO₂ or HCl .
Q. What are the recommended analytical techniques for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structural integrity (e.g., sulfonyl chloride group at C2 of the fluorene backbone) .
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular weight and purity (e.g., molecular ion peak at m/z 242.7) .
- Elemental Analysis : Quantify chlorine content to assess reaction efficiency .
Q. How is this compound synthesized, and what are common impurities?
- Methodological Answer :
- Synthesis Route : React 9H-fluoren-2-ol with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and sulfonic acid byproducts .
- Common Impurities : Hydrolyzed sulfonic acid derivatives due to moisture exposure; monitor via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Advanced Research Questions
Q. How does the reactivity of this compound differ in nucleophilic substitution vs. Friedel-Crafts acylation?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in anhydrous THF at 25°C to form sulfonamides (yield >85% with 1.2 eq. amine) .
- Friedel-Crafts : Use AlCl₃ as a Lewis catalyst in dichloromethane to acylate aromatic rings (e.g., benzene); monitor regioselectivity via HPLC .
- Key Challenge : Competing hydrolysis under protic conditions; maintain anhydrous environments with molecular sieves .
Q. What strategies mitigate contradictory results in stability studies of this compound under varying pH conditions?
- Methodological Answer :
- Controlled pH Buffers : Test stability in phosphate buffers (pH 2–12) at 25°C. The compound hydrolyzes rapidly above pH 7, forming 2-fluorenesulfonic acid (t½ <1 hour at pH 9) .
- Contradiction Resolution : Discrepancies in literature may arise from trace moisture in solvents; use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
Q. How can computational modeling predict the selectivity of this compound in multi-step organic syntheses?
- Methodological Answer :
- DFT Calculations : Model transition states for sulfonylation reactions (e.g., with pyridine derivatives) to predict regioselectivity .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. toluene) using COSMO-RS to optimize reaction kinetics .
- Validation : Compare computational results with experimental yields and HPLC retention times .
Data Contradiction Analysis
Q. Why do studies report conflicting data on the thermal decomposition products of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition at >150°C releases SO₂ and HCl, but residual solvents (e.g., DMF) may alter decomposition pathways .
- Resolution : Standardize heating rates (e.g., 10°C/min) and use inert atmospheres (N₂) to minimize oxidative side reactions .
Q. How can researchers reconcile discrepancies in reported reaction yields for sulfonamide derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR to track sulfonyl chloride consumption (peak at 1370 cm⁻¹) and optimize stoichiometry .
- Side Reaction Control : Add scavengers (e.g., 2,6-lutidine) to neutralize HCl byproducts, improving yields from 70% to 90% .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 242.7 g/mol | |
| Melting Point | 45–47°C (decomposes) | |
| Stability in Anhydrous DCM | >24 hours (25°C) | |
| Hydrolysis t½ (pH 7.4) | 2.5 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
